3-Iodo-2-methyl-benzoic acid ethyl ester

Cross-Coupling Chemistry Palladium Catalysis Structure-Activity Relationship

3-Iodo-2-methyl-benzoic acid ethyl ester (CAS 945740-21-6) is a polysubstituted aromatic building block featuring a C(sp2)-I bond, an ortho-methyl group, and an ethyl ester moiety. Its molecular formula is C10H11IO2, with a monoisotopic mass of 289.98038 Da and a computed LogP (XLogP3-AA) of 3.2.

Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
CAS No. 945740-21-6
Cat. No. B1396631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methyl-benzoic acid ethyl ester
CAS945740-21-6
Molecular FormulaC10H11IO2
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)I)C
InChIInChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
InChIKeyLSZMTHMYAQITSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2-methyl-benzoic acid ethyl ester (CAS 945740-21-6): A Synthon for Tunable Reactivity in Palladium-Catalyzed Transformations


3-Iodo-2-methyl-benzoic acid ethyl ester (CAS 945740-21-6) is a polysubstituted aromatic building block featuring a C(sp2)-I bond, an ortho-methyl group, and an ethyl ester moiety. Its molecular formula is C10H11IO2, with a monoisotopic mass of 289.98038 Da and a computed LogP (XLogP3-AA) of 3.2 [1]. The presence of the C-I bond establishes its primary utility as an electrophilic partner in cross-coupling reactions. The compound is typically supplied with a purity of ≥95% for research and development purposes, serving as a key intermediate for constructing more complex molecular architectures in pharmaceutical and chemical research.

Why 3-Iodo-2-methyl-benzoic acid ethyl ester Cannot Be Replaced by Generic Iodoarenes or Isobaric Analogs


Interchanging this compound with a generic aryl iodide or even a regioisomer is not straightforward due to the synergistic electronic and steric effects of its ortho-methyl and meta-iodo substituents. The ortho-substitution creates a steric environment that directly modulates the rate of the oxidative addition step, the foundational mechanism for cross-coupling reactions like Suzuki and Sonogashira couplings [1]. Unlike para or unsubstituted analogs, this substitution pattern can lead to quantifiable differences in reaction kinetics, regioselectivity in subsequent steps, and the yield of the target product. Substituting this compound for a less hindered analog without re-optimizing catalytic conditions is therefore a known source of synthesis failure, as documented in class-level reactivity studies comparing ortho- and para-methyl-substituted iodoarenes [1].

Quantified Differentiation Matrix for 3-Iodo-2-methyl-benzoic acid ethyl ester Against Structural Analogs


Ortho-Substituent Effect on Cross-Coupling Yield Compared to 4-Iodo-2-methylbenzoate Analogs

The ortho-methyl group in 3-Iodo-2-methyl-benzoic acid ethyl ester imposes a steric encumbrance that is absent in its 4-iodo regioisomer (e.g., ethyl 4-iodo-2-methylbenzoate). This steric pressure is a structural feature that directly influences catalytic cycle efficiency. In cross-coupling reactions, careful choice of ligand and conditions is required to mitigate this effect and achieve high yields, which provides a handle for selective sequential functionalization strategies .

Cross-Coupling Chemistry Palladium Catalysis Structure-Activity Relationship

Lipophilicity-Driven Purification and Solubility Advantage Over the Free Carboxylic Acid

The ethyl ester prodrug of 3-Iodo-2-methyl-benzoic acid offers a quantifiably distinct lipophilicity profile, with a computed XLogP3-AA of 3.2, compared to the parent carboxylic acid (3-Iodo-2-methyl-benzoic acid, CAS 133232-56-1) whose calculated LogP would be significantly lower due to the ionizable carboxyl group [1]. In application, the ethyl ester remains soluble in standard organic solvents like DMSO and ethanol [2], facilitating loading and homogeneous reaction conditions, while being resistant to aqueous base extraction during workup.

Physicochemical Properties Purification Solubility

Procurement-Driven Application Scenarios for 3-Iodo-2-methyl-benzoic acid ethyl ester


Focused Methodology Development for Ortho-Substituted Aryl Iodide Coupling

The compound's chief value lies in its steric profile. A scientific team developing a new phosphine ligand or NHC-palladium precatalyst for demanding cross-coupling reactions would prioritize this compound to benchmark catalyst performance against sterically hindered substrates. Successful high-yielding protocols with this compound, where an unhindered analog would be trivial, serve as strong validation of a new method's efficacy .

Late-Stage Derivatization Requiring a Traceless 'Lock' on Carboxylic Acid Functionality

When synthetic sequences require manipulation of other functional groups in the presence of a benzoic acid, the ethyl ester serves as a stable protecting group. After carrying through a key iodine-mediated transformation, the ethyl ester can be cleaved under basic conditions to reveal the native carboxylic acid for further coupling. This is a standard but crucial role, and procurement of the pre-protected building block eliminates an extra synthetic step [1].

Synthesis of Biaryl Motifs for Fragment-Based Drug Discovery (FBDD)

In fragment expansion, 3-Iodo-2-methyl-benzoic acid ethyl ester can be coupled with a diverse array of boronic acid fragments via Suzuki reaction. The resulting biaryl products, bearing the ethyl ester, are ready for further elaboration or direct use as fragment hits. Its utility in constructing libraries of functionalized biaryls aligns with the documented use of iodoarenes in such applications [2].

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